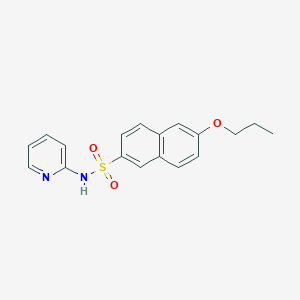![molecular formula C22H30N2O6S2 B275384 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine, also known as DMSO2-Nap-2-Morph, is a synthetic compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a member of the sulfonylurea family and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been found to exhibit anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the major advantages of using 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph in lab experiments is its high selectivity and sensitivity towards metal ions such as zinc and copper. This makes it a useful tool for the detection and quantification of these ions in biological samples.
However, one of the limitations of using 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is its potential toxicity and limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups and may require the use of organic solvents.
将来の方向性
There are several potential future directions for research on 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph. One area of research could be the development of more efficient and selective sensors for the detection of metal ions using this compound.
Another potential area of research could be the further investigation of its potential use as a therapeutic agent for the treatment of cancer. This could involve the development of more effective drug delivery systems and the identification of potential combination therapies.
Conclusion:
In conclusion, 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess a wide range of biochemical and physiological effects and has been studied for its potential use as a fluorescent probe and therapeutic agent. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
合成法
The synthesis of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph involves the reaction of 2,6-dimethylmorpholine with 1-naphthalenesulfonyl chloride and 4-morpholinesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the resulting product is purified by column chromatography.
科学的研究の応用
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound has been found to exhibit high selectivity and sensitivity towards these metal ions and has been used in the development of sensors for their detection.
Another area of research has been the use of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph as a potential therapeutic agent for the treatment of cancer. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines and has been studied for its mechanism of action and potential use in combination therapy.
特性
分子式 |
C22H30N2O6S2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
4-[5-(2,6-dimethylmorpholin-4-yl)sulfonylnaphthalen-1-yl]sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H30N2O6S2/c1-15-11-23(12-16(2)29-15)31(25,26)21-9-5-8-20-19(21)7-6-10-22(20)32(27,28)24-13-17(3)30-18(4)14-24/h5-10,15-18H,11-14H2,1-4H3 |
InChIキー |
ZZNMPYYSKMBDIW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC(OC(C4)C)C |
正規SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC(OC(C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)